molecular formula C18H21N3O2 B2404291 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide CAS No. 2034436-96-7

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2404291
CAS No.: 2034436-96-7
M. Wt: 311.385
InChI Key: PXILWIGLHRSTFH-WKILWMFISA-N
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Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with pyridin-2-yloxy and pyridin-3-yl groups, making it a subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of pyridin-2-yloxy and pyridin-3-yl groups through nucleophilic substitution reactions. The final step often involves the formation of the acetamide group via amidation reactions under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a ligand in drug discovery.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-4-yl)acetamide
  • N-((1r,4r)-4-(pyridin-3-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide
  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-2-yl)acetamide

Uniqueness

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2-(pyridin-3-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-pyridin-3-yl-N-(4-pyridin-2-yloxycyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(12-14-4-3-10-19-13-14)21-15-6-8-16(9-7-15)23-18-5-1-2-11-20-18/h1-5,10-11,13,15-16H,6-9,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILWIGLHRSTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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